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Abstract

Sivelestat sodium, also known as ONO-5046, is a selective, competitive inhibitor of neutrophil
elastase, a key mediator in the pathogenesis of inflammatory conditions such as acute lung
injury (ALI) and acute respiratory distress syndrome (ARDS). Developed by Ono
Pharmaceutical Co., Ltd., Sivelestat represents a targeted therapeutic approach to mitigate the
excessive inflammatory response and tissue damage characteristic of these critical illnesses.
This technical guide provides a comprehensive overview of the discovery, development,
mechanism of action, preclinical and clinical evaluation of Sivelestat sodium. It includes a
detailed summary of quantitative data, experimental protocols, and visualizations of the key
signaling pathways modulated by this compound.

Introduction: The Role of Neutrophil Elastase in
Inflammatory Lung Injury

Neutrophil elastase is a serine protease stored in the azurophilic granules of neutrophils.[1]
Upon activation of neutrophils during an inflammatory response, elastase is released into the
extracellular space where it plays a crucial role in the degradation of various extracellular
matrix proteins, including elastin.[1] While this activity is essential for host defense and tissue
remodeling, excessive or unregulated neutrophil elastase activity can lead to severe tissue
damage.[1] In the context of ALI and ARDS, high levels of neutrophil elastase in the lungs
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contribute to increased alveolar-capillary permeability, pulmonary edema, and the degradation
of lung structural proteins, exacerbating the life-threatening respiratory failure.[1][2] This
pathological role of neutrophil elastase identified it as a promising therapeutic target for the
treatment of ALI/ARDS.

Discovery and Chemical Properties of Sivelestat
Sodium (ONO-5046)

Sivelestat sodium, with the chemical formula C20H22N207S, was developed by Ono
Pharmaceutical in Japan.[3][4] It is a synthetic, small-molecule inhibitor designed for high
specificity and potent inhibition of human neutrophil elastase.[5]

Chemical Structure:
e Formula: C20H22N207S[3]
e Molar Mass: 434.46 g-mol~1[3]

o Systematic Name: Sodium N-[2-[4-(2,2-
dimethylpropionyloxy)phenylsulfonylamino]benzoyllaminoacetate[5]

Mechanism of Action

Sivelestat is a competitive inhibitor of human neutrophil elastase.[5] It binds to the active site of
the enzyme, preventing it from binding to and degrading its natural substrates.[1] A key
characteristic of Sivelestat is its high selectivity for neutrophil elastase over other proteases,
such as trypsin, thrombin, plasmin, and chymotrypsin, which minimizes off-target effects.[5][6]

Signaling Pathways Modulated by Sivelestat

Preclinical research has elucidated that the therapeutic effects of Sivelestat extend beyond
simple enzyme inhibition, involving the modulation of key intracellular signaling pathways that
regulate inflammation and oxidative stress.

« Inhibition of INK/NF-kB Signaling: Sivelestat has been shown to attenuate the activation of
the c-Jun N-terminal kinase (JNK) and nuclear factor-kappa B (NF-kB) signaling pathways.
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[7][8] By inhibiting this pathway, Sivelestat reduces the production of pro-inflammatory
cytokines such as TNF-a and IL-1B.[7][9]
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» Activation of Nrf2/HO-1 Signaling: Sivelestat promotes the nuclear translocation of Nuclear
factor erythroid 2-related factor 2 (Nrf2), a key transcription factor for antioxidant response.
[7][10][11] This leads to the upregulation of heme oxygenase-1 (HO-1) and other antioxidant
enzymes, thereby reducing oxidative stress.[7][10]
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e Inhibition of PI3BK/AKT/mTOR Signaling: Studies have indicated that Sivelestat can suppress
the activation of the Phosphatidylinositol-3-kinase (PI13K)/protein kinase B (AKT)/mammalian
target of rapamycin (MTOR) pathway.[12][13][14] This pathway is involved in cell survival,
proliferation, and inflammation, and its inhibition by Sivelestat may contribute to the reduction

of inflammatory responses.[12][15]
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The efficacy of Sivelestat has been evaluated in various animal models of ALI/ARDS,

demonstrating its potential as a therapeutic agent.

In Vitro and In Vivo Efficacy

Table 1: Summary of Preclinical Efficacy Data for Sivelestat (ONO-5046)

Parameter Species/Model ValuelEffect Reference
ICs0 (Human )
) In vitro 0.044 uM (44 nM) [5][6]
Neutrophil Elastase)
Ki (Human Neutrophil )
In vitro 0.2 uM (200 nM) [5]1[6]
Elastase)
Lung Hemorrhage 82 ug/k
J ] g Hamster ) HaTd [5]
Suppression (IDso) (intratracheal)
Skin Capillar
p. ) Y ) ) 9.6 mg/kg
Permeability Increase Guinea Pig ) [5]
(intravenous)
(IDso0)
Reduction in
Inflammatory _ Significant reduction
) Rat (LPS-induced ALI) [21[9]
Cytokines (TNF-q, IL- in serum and BALF
1B, IL-6)
Reduction in Lung o
i Significantly
Edema (Wet/Dry Rat (LPS-induced ALI) [8]
) decreased
Ratio)
Improvement in Lung ) o ]
] Rat (LPS-induced ALI)  Significantly improved  [8]
Injury Score
Reduction of S
S ) Significantly
Neutrophil Infiltration Rat (LPS-induced ALI) [16]
) decreased
in BALF
Experimental Protocols
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A common method to determine the inhibitory activity of Sivelestat on neutrophil elastase is a
fluorometric activity assay.[17][18]

Experimental Workflow

Click to download full resolution via product page
Protocol:

» Reagent Preparation: Prepare solutions of human neutrophil elastase, Sivelestat at various
concentrations, and a fluorogenic substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC) in an
appropriate assay buffer.

 Incubation: In a 96-well plate, add neutrophil elastase to each well. Then, add different
concentrations of Sivelestat or vehicle control to the wells and incubate for a specified time
at 37°C to allow for inhibitor binding.

o Reaction Initiation: Add the fluorogenic substrate to all wells to start the enzymatic reaction.

o Measurement: Immediately measure the fluorescence intensity kinetically at an excitation
wavelength of ~380 nm and an emission wavelength of ~500 nm using a fluorescence plate
reader.

o Data Analysis: Calculate the rate of substrate cleavage from the linear portion of the kinetic
curve. Plot the percentage of inhibition against the logarithm of the Sivelestat concentration
to determine the ICso value.
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The LPS-induced ALI model in rodents is a widely used preclinical model to evaluate the
efficacy of therapeutic agents like Sivelestat.[16][19][20][21][22]

Protocol:

Animal Model: Male Sprague-Dawley rats are commonly used.

 Induction of ALI: Anesthetize the rats and intratracheally instill a solution of LPS from
Escherichia coli to induce lung injury. A control group receives saline.

» Sivelestat Administration: Administer Sivelestat (e.g., intravenously or intraperitoneally) at
different doses before or after the LPS challenge.

o Sample Collection: At a predetermined time point (e.g., 24 hours) after LPS instillation,
euthanize the animals and collect bronchoalveolar lavage fluid (BALF) and lung tissue.

e Analysis:

o BALF Analysis: Measure the total and differential cell counts (especially neutrophils), and
the concentration of total protein and pro-inflammatory cytokines (e.g., TNF-a, IL-1[3, IL-6).

o Lung Tissue Analysis: Determine the lung wet-to-dry weight ratio as an indicator of
pulmonary edema. Perform histological analysis of lung sections stained with hematoxylin
and eosin to assess the degree of lung injury. Homogenize lung tissue for Western blot
analysis of signaling pathway proteins.

Clinical Development

Sivelestat has been approved for the treatment of ALI/ARDS associated with Systemic
Inflammatory Response Syndrome (SIRS) in Japan and South Korea.[2] Clinical trials have
evaluated its efficacy and safety in various patient populations.

Summary of Clinical Trial Data

Table 2: Selected Clinical Trial Results for Sivelestat in ALI/ARDS
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Study/Trial

Patient Population

Key Findings Reference

STRIVE Study

492 mechanically
ventilated patients
with ALI

No significant

difference in 28-day

mortality or ventilator- [23]
free days compared to

placebo.

Multicenter
Retrospective Cohort
Study (COVID-19
ARDS)

387 patients with
COVID-19 induced
ARDS

Sivelestat was
associated with
improved
oxygenation,
decreased lung injury [24][25]
score, and improved

survival in a

propensity-matched

cohort.

Meta-analysis (2023)

Multiple RCTs

Sivelestat was
associated with
reduced 28-30 day
mortality, shorter
. . [26]
mechanical ventilation
time and ICU stays,
and improved

oxygenation index.

Phase IV Study
(Japan)

Patients with
ALI/ARDS and SIRS

Sivelestat treatment
was associated with a
higher 180-day
survival rate.

[24]

It is important to note that the clinical efficacy of Sivelestat remains a subject of some debate,

with different studies yielding varying results. The STRIVE study, a large international trial, did

not show a benefit, while several other studies, particularly in Asian populations, have

suggested positive outcomes.[23][24] This discrepancy may be due to differences in patient

populations, the timing of drug administration, and the underlying causes of ARDS.[15]
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Conclusion

Sivelestat sodium (ONO-5046) is a potent and selective inhibitor of neutrophil elastase that
has demonstrated significant therapeutic potential in preclinical models of acute lung injury. Its
mechanism of action involves not only the direct inhibition of elastase activity but also the
modulation of key inflammatory and antioxidant signaling pathways. While clinical evidence for
its efficacy has been mixed, several studies and a recent meta-analysis suggest that it may
improve outcomes in certain populations of patients with ALI/ARDS. Further well-designed
clinical trials are warranted to better define the patient populations most likely to benefit from
Sivelestat therapy and to optimize its clinical use. This technical guide provides a foundational
understanding of the discovery, development, and mechanism of Sivelestat for researchers and
clinicians working to advance the treatment of inflammatory lung diseases.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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